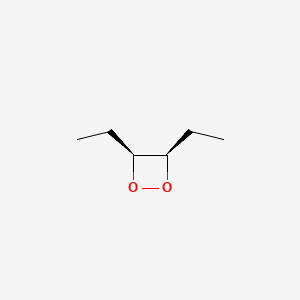
(3R,4S)-3,4-Diethyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-Diethyl-1,2-dioxetane is an organic compound characterized by its unique four-membered ring structure containing two oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Diethyl-1,2-dioxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photooxidation of ethyl-substituted alkenes in the presence of a photosensitizer. The reaction is carried out under ultraviolet light, which facilitates the formation of the dioxetane ring. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced photoreactors with precise control over light intensity and wavelength can enhance the efficiency of the photooxidation process. Additionally, the purification of the final product is achieved through techniques such as distillation and chromatography to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols or other reduced species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the dioxetane ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides or epoxides, while reduction can yield diols. Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-Diethyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes under various conditions.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a chemiluminescent agent for imaging and diagnostic applications.
Industry: this compound is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3R,4S)-3,4-Diethyl-1,2-dioxetane involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in these reactions are complex and depend on the specific conditions and environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of ethyl groups.
(3R,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3R,4S)-3,4-Diethyl-1,2-dioxolane: A related compound with a five-membered ring structure.
Uniqueness
(3R,4S)-3,4-Diethyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
73353-62-5 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3S,4R)-3,4-diethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
PNBGIVLARUKXJI-OLQVQODUSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H](OO1)CC |
Kanonische SMILES |
CCC1C(OO1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)

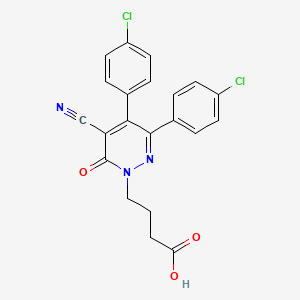
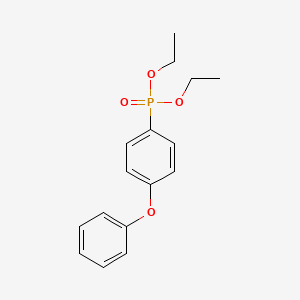

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)

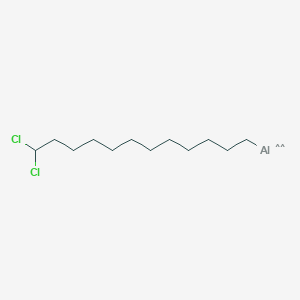
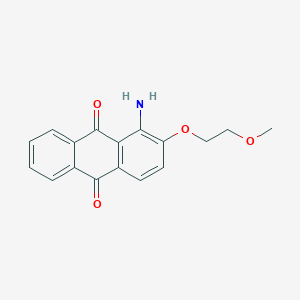
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
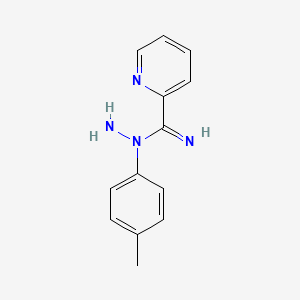
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)
